5-Amino-2-fluoro-N-methylbenzamide hydrochloride

Descripción general

Descripción

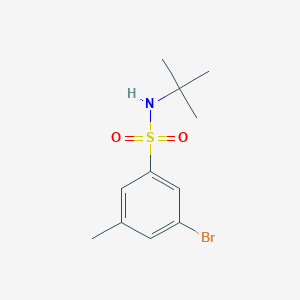

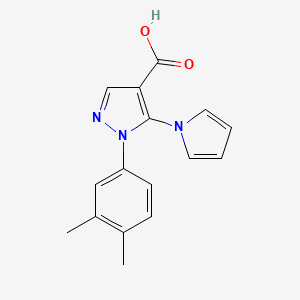

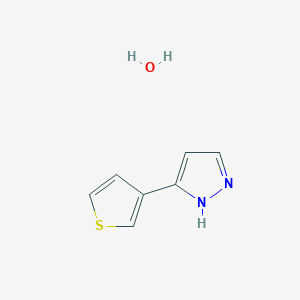

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O . It is an off-white solid and is used as an impurity in the production of Enzalutamide , a medication used to treat prostate cancer .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group at the 5th position and a fluoro group at the 2nd position . The benzamide moiety contains a methyl group attached to the nitrogen .Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.63 . It is soluble in water and should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Neurotransmitter Receptor Imaging

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is used in brain imaging, particularly in studying the serotonin (5-HT) system. It's a part of radioiodinated compounds like 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, utilized in SPECT brain imaging to investigate the 5-HT(2a) receptor system. This application is crucial in understanding conditions like anorexia nervosa and exploring the central 5-HT(2a) receptor binding index (Audenaert et al., 2003).

Cancer Treatment and Molecular Response Prediction

In the context of cancer treatment, derivatives of this compound, particularly in fluorouracil (5-FU) form, have been investigated for their effectiveness in chemotherapy. Methylenetetrahydrofolate reductase (MTHFR) plays a central role in the action of 5-FU, and research has been conducted to ascertain whether polymorphisms in the MTHFR gene could predict clinical response to fluoropyrimidine-based chemotherapy (Marcuello et al., 2006).

Enhancing Tumor Visibility in Surgery

This compound, through its derivative 5-aminolevulinic acid (5-ALA), is used to enhance the visibility of tumors during surgical resection. The compound induces fluorescence in certain tumors, aiding in delineating tumor tissue from healthy tissue. This application is particularly noted in neurosurgery for glioma patients. The effectiveness of fluorescence-guided resection and its impact on postoperative magnetic resonance imaging and survival rates are significant areas of study (Stummer et al., 2000).

Neurological Disorders and Receptor Density Studies

Studies using derivatives of this compound have explored the receptor density in neurological disorders such as Asperger's syndrome. The density of cortical 5-HT2A receptors and its relationship with social communication abnormalities in adults with Asperger's syndrome have been investigated, highlighting a potential link between serotonin receptor density and the clinical symptoms of the disorder (Murphy et al., 2006).

Propiedades

IUPAC Name |

5-amino-2-fluoro-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c1-11-8(12)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEVKPIDBHRSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)

![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)

![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)

![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)

![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)